molecular formula C10H17N3S B13252049 N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B13252049
M. Wt: 211.33 g/mol
InChI Key: XWWIMUHZAVGCDH-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine typically involves the reaction of 4-ethyl-1,3-thiazole with piperidine. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process. The mixture is usually heated under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The thiazole ring can interact with active sites of enzymes, leading to inhibition of their activity. This interaction is often facilitated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • 2-aminothiazole derivatives

Uniqueness

N-(4-ethyl-1,3-thiazol-2-yl)piperidin-4-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

4-ethyl-N-piperidin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H17N3S/c1-2-8-7-14-10(12-8)13-9-3-5-11-6-4-9/h7,9,11H,2-6H2,1H3,(H,12,13)

InChI Key

XWWIMUHZAVGCDH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NC2CCNCC2

Origin of Product

United States

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